![molecular formula C16H11F3N2O2 B14201947 1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- CAS No. 875577-68-7](/img/structure/B14201947.png)
1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Final Coupling Reaction: The final step involves coupling the indazole core with the trifluoromethyl-substituted phenylmethyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole ring or the phenyl ring, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby blocking their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
1H-Indazole-3-carboxylic acid: Lacks the trifluoromethyl-substituted phenylmethyl group, resulting in different chemical properties and biological activities.
1H-Indazole-3-carboxylic acid, 1-phenylmethyl-: Similar structure but without the trifluoromethyl group, leading to variations in reactivity and potency.
Uniqueness: The presence of the trifluoromethyl group in 1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features can enhance the compound’s biological activity and make it a valuable candidate for drug development and other applications.
Propriétés
Numéro CAS |
875577-68-7 |
|---|---|
Formule moléculaire |
C16H11F3N2O2 |
Poids moléculaire |
320.27 g/mol |
Nom IUPAC |
1-[[2-(trifluoromethyl)phenyl]methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)12-7-3-1-5-10(12)9-21-13-8-4-2-6-11(13)14(20-21)15(22)23/h1-8H,9H2,(H,22,23) |
Clé InChI |
BKTXRUVKOHDFAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


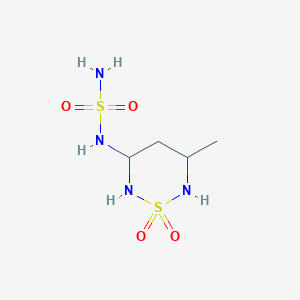
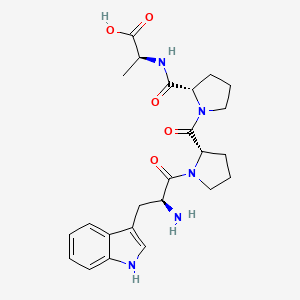
![(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B14201875.png)
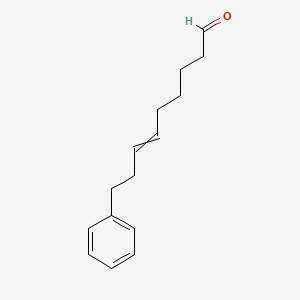
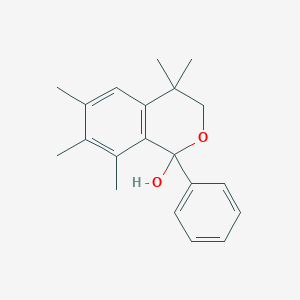
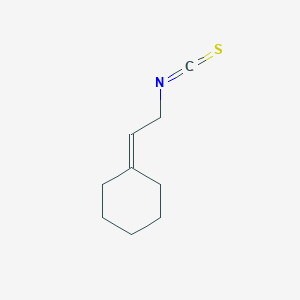
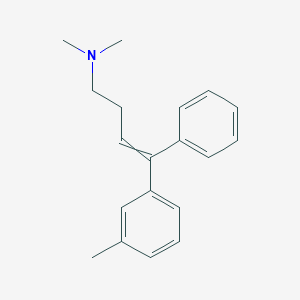
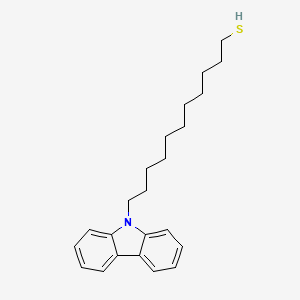
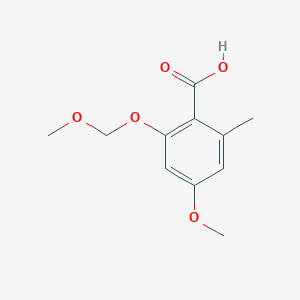
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)

![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)

